Hookworm Cure Rates: Bitoscanate Single-Dose Efficacy Compared to Multidose Regimens and Alternative Anthelmintics
In a clinical study administering a single 150 mg oral dose of bitoscanate to 34 patients with hookworm infection, the cure rate was 82.35% (28 of 34 patients), with corresponding cure rates of 47.05% for Ascaris lumbricoides and 26.47% for Trichuris trichiura [1]. This demonstrates a pronounced species-selectivity profile favoring hookworm over other soil-transmitted helminths. In a separate trial of 147 patients with Ancylostoma duodenale infection treated with bitoscanate (Compound L6842/Hoechst 16842), cure was achieved in 120 of 147 patients, yielding a cure rate of 81.6% with marked reduction in egg count among the remaining patients [2]. For reference, in a 1975 comparative anthelmintic evaluation, the optimum single dose of bephenium hydroxynaphthoate achieved an 82% cure rate against hookworm, while mebendazole (100 mg twice daily for 3 days) achieved 95% cure rates [3]. Bitoscanate's single-dose hookworm cure rate of approximately 82% is comparable to bephenium but inferior to the multidose benzimidazole regimen.
| Evidence Dimension | Parasitological cure rate (egg-negative post-treatment) |
|---|---|
| Target Compound Data | 82.35% (28/34 patients) with single 150 mg dose |
| Comparator Or Baseline | Bephenium: 82% cure rate; Mebendazole: 95% cure rate (100 mg BID × 3 days) |
| Quantified Difference | Bitoscanate hookworm cure rate approximately equal to bephenium; approximately 13 percentage points lower than mebendazole multidose regimen |
| Conditions | Human clinical trials; single 150 mg oral dose bitoscanate; comparator regimens as indicated |
Why This Matters
The single-dose hookworm efficacy profile defines bitoscanate's utility for procurement decisions involving studies where multidose benzimidazole regimens are not feasible or where species-selective hookworm targeting is required.
- [1] Noerhajati S. A Single Dose of Jonit in the Treatment of Soil-transmitted Helminthic Infections With Special Emphasis on Hookworm Infection. Berkala Ilmu Kedokteran. 2015. View Source
- [2] Clinical trials with compound L6842, a new anthelminthic agent. Documents Delivered. (Compound L6842 [bitoscanate/Hoechst 16842] clinical data summary). View Source
- [3] Vakil BJ, Dalal NJ. (1975). Comparative Efficacy of Newer Anthelmintics. In: Jucker E, editor. Progress in Drug Research / Fortschritte der Arzneimittelforschung / Progrès des recherches pharmaceutiques. Vol. 19. Basel: Birkhäuser. View Source
